molecular formula C31H36ClNO12 B1204999 Morpholinodoxorubicin CAS No. 89196-04-3

Morpholinodoxorubicin

Cat. No.: B1204999
CAS No.: 89196-04-3
M. Wt: 650.1 g/mol
InChI Key: INAUWOVKEZHHDM-PEDBPRJASA-N
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Description

Morpholinodoxorubicin (MDox) is a derivative of the anthracycline antibiotic doxorubicin, modified with a morpholino moiety on the daunosamine sugar . This structural alteration is associated with unusually potent anticancer activity compared to the parent compound . Research indicates that this compound and its analogs, such as 3"-Cyano-morpholino-doxorubicin (CN-MDox), interact with DNA through intercalation, where the drug's aglycon inserts between the CpG steps of the DNA double helix, and the N3'-morpholino-daunosamine resides in the minor groove . The morpholino moiety is flexible and its conformation can depend on the specific DNA sequence . X-ray crystallography studies of MDox complexed with DNA hexamers like d(CGTACG) suggest a potential mechanism for covalent DNA crosslinking, particularly for the CN-MDox analog, which may underpin its enhanced efficacy . This crosslinking activity is a key area of interest for investigating new cancer therapeutics and understanding drug-induced DNA damage. This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) and handling instructions must be consulted prior to use.

Properties

CAS No.

89196-04-3

Molecular Formula

C31H36ClNO12

Molecular Weight

650.1 g/mol

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C31H35NO12.ClH/c1-14-26(35)17(32-6-8-42-9-7-32)10-21(43-14)44-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-4-3-5-18(41-2)22(15)29(25)38;/h3-5,14,17,19,21,26,33,35,37,39-40H,6-13H2,1-2H3;1H/t14-,17-,19-,21-,26+,31-;/m0./s1

InChI Key

INAUWOVKEZHHDM-PEDBPRJASA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl

Synonyms

3'-deamino-3'-(4-morpholinyl)adriamycin
3'-deamono-3'-(4''-morpholinyl)doxorubicin
morpholinodoxorubicin
morpholinyldoxorubicin
NSC 354646
NSC-354646

Origin of Product

United States

Scientific Research Applications

Case Studies and Clinical Trials

  • Phase II Trials in Solid Tumors : A broad phase II trial evaluated methoxy-morpholino-doxorubicin (MMRDX) in patients with non-small-cell lung cancer and other solid tumors. The study demonstrated promising results in terms of response rates and tolerability, particularly in multidrug-resistant cases .
  • Osteosarcoma Treatment : Research has shown that morpholino-based compounds can enhance the efficacy of traditional chemotherapeutics in treating osteosarcoma. A study indicated that morpholino-driven blockade of Dkk-1 significantly improved outcomes when combined with standard chemotherapy agents like doxorubicin .
  • Comparative Studies : Morpholinodoxorubicin has been compared with doxorubicin in various preclinical models. It exhibited enhanced anticancer activity against several cancer cell lines, including breast and leukemia cells, with IC50 values indicating superior potency .

Data Tables on Efficacy

Compound Cancer Type IC50 (μM) Efficacy Compared to Doxorubicin
This compoundBreast Cancer8.03Higher
Methoxy-Morpholino-DoxorubicinNon-Small Cell Lung Cancer15.5Comparable
Morpholino-Dkk-1OsteosarcomaN/ASignificantly improved outcomes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

Table 1: Comparative Analysis of Morpholinodoxorubicin and Analogous Anthracyclines

Compound Structural Modification Mechanism of Action Bioactivation Pathway Key Resistance Mechanisms
This compound 3′-morpholino group CYP3A-mediated DNA crosslinking CYP3A isoforms Reduced CYP3A expression
Doxorubicin None (parent compound) Topoisomerase II inhibition, DNA intercalation Hepatic reduction to aglycone P-glycoprotein efflux
Daunorubicin 14-hydroxyl group absent Similar to doxorubicin Same as doxorubicin Multidrug resistance proteins
2-Pyrrolinodoxorubicin 2-pyrrolino side chain Enhanced DNA binding and alkylation Non-enzymatic activation Altered DNA repair pathways
  • Mechanistic Insights: this compound’s reliance on CYP3A for activation distinguishes it from doxorubicin, which is metabolized independently of P450 enzymes . Unlike doxorubicin, which causes dose-limiting cardiotoxicity, this compound’s toxicity profile is dominated by myelosuppression, as observed in Phase II trials .

Pharmacokinetics and Efficacy

  • Clinical Performance: In a 1998 Phase II trial involving 45 patients with metastatic solid tumors, this compound showed a 15% partial response rate, comparable to doxorubicin but with reduced cardiotoxicity . Pegylated liposomal doxorubicin, another derivative, exhibits superior tumor targeting but shares overlapping hematologic toxicities with this compound .
  • Resistance Profiles: this compound circumvents P-glycoprotein-mediated resistance, a common issue with doxorubicin, but remains vulnerable to low CYP3A expression in tumors . In contrast, 2-pyrrolinodoxorubicin demonstrates resistance to DNA repair mechanisms, a feature absent in this compound .

Research Findings and Clinical Implications

  • Cardiotoxicity, a hallmark of anthracyclines, was notably absent in this compound trials, likely due to its distinct metabolism .
  • Future Directions: Combining this compound with CYP3A inducers (e.g., cyclophosphamide) may enhance its activation in tumors . Structural analogs like 2-pyrrolinodoxorubicin warrant further study for their non-enzymatic activation mechanisms, which could bypass metabolic resistance .

Preparation Methods

Example 11: Synthesis of 3'-Deamino-3'-[2"(S)-Benzyloxy-4"-Morpholinyl]Doxorubicin (A1)

Reagents :

  • Doxorubicin hydrochloride (0.5 g, 0.86 mmol)

  • 1,5-Diiodo-2(S)-benzyloxy-3-oxa-pentane (3.5 g, 7.54 mmol)

  • Dry dimethylformamide (DMF, 20 mL)

  • Triethylamine (3.6 mL, 2.6 mmol)

Procedure :

  • Dissolve doxorubicin hydrochloride in anhydrous DMF.

  • Add the diiodo compound and triethylamine under nitrogen atmosphere.

  • Stir the mixture at room temperature for 36 hours.

  • Quench the reaction by pouring into water and extract with methylene chloride.

  • Purify the crude product via silica gel chromatography (eluent: CH2_2Cl2_2/MeOH, 97:5 v/v).

  • Treat the purified product with methanolic hydrogen chloride to obtain the hydrochloride salt.

Yield : 46%.

Example 15: Synthesis of 3'-Deamino-3'-[2"(R)-Methoxy-4"-Morpholinyl]Doxorubicin (A5)

Reagents :

  • Doxorubicin hydrochloride (80 mg, 0.138 mmol)

  • 1,5-Diiodo-2(R)-methoxy-3-oxa-pentane (0.8 g, 2.06 mmol)

  • Dry DMF (4 mL)

  • Triethylamine (0.056 mL, 0.388 mmol)

Procedure :

  • Follow steps 1–4 as in Example 11.

  • Purify using CH2_2Cl2_2/MeOH (97.5:2.5 v/v).

  • Isolate the hydrochloride salt via treatment with methanolic HCl.

Yield : 45%.

Optimization of Reaction Conditions

Solvent and Base Selection

The alkylation proceeds optimally in polar aprotic solvents such as DMF, which stabilize the transition state without participating in side reactions. Triethylamine is preferred as a base due to its ability to scavenge protons without introducing steric hindrance.

Stoichiometry

A 15-fold excess of the diiodo compound relative to doxorubicin ensures complete conversion, as evidenced by the high yields (45–46%).

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with methylene chloride/methanol gradients (97:5 to 19:1 v/v) effectively separates the product from unreacted starting materials and byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3_3) :

    • δ 13.98 (s, 1H, 6-OH), 13.27 (s, 1H, 11-OH), 5.55 (m, 1H, 1'-H), 4.74 (d, J = 4.5 Hz, 14-CH3_3).

Thin-Layer Chromatography (TLC) :

  • Rf_f Values :

    • A1: 0.6 (CH2_2Cl2_2/MeOH, 10:1 v/v)

    • A5: 0.13 (CH2_2Cl2_2/MeOH, 19:1 v/v).

Comparative Analysis with Related Anthracyclines

Morpholinodoxorubicin differs from other doxorubicin derivatives (e.g., 2-pyrrolinodoxorubicin) in its ring size and electronic properties. The morpholino group’s oxygen atom enhances hydrogen-bonding capacity, potentially improving tumor targeting.

Challenges in Synthesis

  • Stereochemical Control : The R or S configuration at C-2" requires chiral diiodo precursors, complicating large-scale synthesis.

  • Moderate Yields : Yields of 45–46% necessitate iterative optimization.

  • Moisture Sensitivity : Strict anhydrous conditions are critical to prevent hydrolysis of the diiodo compound .

Q & A

Q. What are the primary mechanisms of action of Morpholinodoxorubicin, and how do they differ from doxorubicin?

this compound, a semisynthetic anthracycline, intercalates into DNA and inhibits topoisomerases I/II, inducing single- or double-strand breaks . Unlike doxorubicin, its metabolite forms DNA alkylating adducts, creating interstrand cross-links that enhance cytotoxicity . Methodologically, researchers should validate these mechanisms using in vitro DNA-binding assays (e.g., ethidium displacement) and comet assays to quantify strand breaks. Comparative studies with doxorubicin must include metabolic activation systems (e.g., human liver microsomes) to capture cross-linking effects .

Q. Which experimental models are most suitable for evaluating this compound’s antitumor efficacy?

The murine leukemia L1210 cell line is a validated model for studying this compound’s potency and resistance mechanisms . For in vivo studies, xenograft models derived from solid tumors (e.g., breast or ovarian cancers) are recommended, as they reflect the drug’s metabolic activation in human tissues. Researchers should prioritize models with intact CYP3A enzyme activity, as this cytochrome P450 family is critical for metabolic activation .

Q. How should researchers design experiments to compare this compound’s efficacy with doxorubicin?

Use dose-response curves in cell viability assays (e.g., MTT or clonogenic survival) under identical conditions. Include pharmacokinetic analyses (e.g., LC-MS) to measure intracellular drug accumulation and metabolite formation. For in vivo comparisons, employ randomized controlled trials with matched dosing schedules and endpoints like tumor volume regression and survival rates. Ensure metabolic differences are accounted for by co-administering CYP3A inhibitors/inducers .

Advanced Research Questions

Q. What methodologies best elucidate the role of CYP3A in this compound’s metabolic activation?

Human liver microsomes (HLMs) or recombinant CYP3A4/5 enzymes can be used to study metabolic conversion. Quantify the formation of DNA-crosslinking metabolites via HPLC or mass spectrometry. To validate in vivo relevance, use gene-edited models (e.g., CYP3A4-humanized mice) or siRNA-mediated CYP3A knockdown in tumor cells .

Q. How can conflicting data on this compound’s resistance mechanisms be resolved?

Resistance in L1210 cells is linked to reduced drug accumulation and altered topoisomerase activity . To address contradictions, perform orthogonal assays:

  • Measure drug efflux via ABC transporter inhibitors (e.g., verapamil).
  • Quantify topoisomerase activity using DNA relaxation assays.
  • Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines. Replicate findings across multiple cell types and validate with clinical samples .

Q. What experimental strategies mitigate variability in this compound’s DNA cross-linking efficiency?

Variability may arise from differences in metabolic activation or DNA repair capacity. Standardize assays by:

  • Pre-treating cells with CYP3A inducers (e.g., rifampicin).
  • Using DNA repair-deficient models (e.g., BRCA1-mutated cells).
  • Quantifying cross-links via alkaline elution or γH2AX foci imaging .

Q. How should combination therapies involving this compound be optimized preclinically?

Test synergism with alkylating agents (e.g., cyclophosphamide) using Chou-Talalay combination indices. Prioritize agents that exploit this compound’s cross-linking mechanism. For experimental design, use factorial ANOVA to assess interactions between drugs and doses. Include toxicity endpoints (e.g., myelosuppression in murine models) to balance efficacy and safety .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound’s pharmacokinetics?

  • HPLC-UV/LC-MS : Quantify parent drug and metabolites in plasma/tissue.
  • Microsomal stability assays : Assess metabolic half-life using HLMs.
  • Tissue distribution studies : Use radiolabeled this compound in autoradiography .

Q. How can researchers address gaps in understanding this compound’s long-term toxicity profile?

Conduct chronic toxicity studies in rodents with endpoints like cardiotoxicity (echocardiography) and secondary malignancies (histopathology). Compare results to doxorubicin using longitudinal biomarkers (e.g., troponin I for cardiac damage) .

Q. What frameworks ensure rigorous hypothesis generation for this compound research?

Apply the FINER criteria :

  • Feasible : Use accessible models (e.g., L1210 cells).
  • Novel : Investigate understudied pathways (e.g., epigenetic effects of DNA cross-links).
  • Ethical : Adhere to IACUC protocols for animal studies.
  • Relevant : Align with clinical needs (e.g., overcoming anthracycline resistance) .

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